molecular formula C11H14N2O4 B2997786 Ethyl 4-(dimethylamino)-3-nitrobenzoate CAS No. 40700-40-1

Ethyl 4-(dimethylamino)-3-nitrobenzoate

Cat. No. B2997786
CAS RN: 40700-40-1
M. Wt: 238.243
InChI Key: JBHSGKIODKUQDV-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)benzoate, also known as Et-PABA, is a hydrophilic polymer . It is a derivative of 4-aminobenzoate and is primarily used as a photo-initiator with strong estrogenic activity . It finds application as an ultraviolet filter in sunscreens . It is also used as a photoinitiator in visible light systems and in cell encapsulation applications .


Molecular Structure Analysis

The molecular formula of Ethyl 4-(dimethylamino)-3-nitrobenzoate is C11H15NO2 . The structure includes a benzoate group attached to an ethyl group and a dimethylamino group .


Chemical Reactions Analysis

Ethyl 4-(dimethylamino)-3-nitrobenzoate is used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials . More detailed information about its chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

Ethyl 4-(dimethylamino)-3-nitrobenzoate is a solid at 20 degrees Celsius . It has a molecular weight of 193.24 g/mol . The melting point ranges from 63.4 to 63.9 degrees Celsius .

Scientific Research Applications

Ethyl 4-(dimethylamino)-3-nitrobenzoate: Scientific Research Applications

Safety and Hazards

Ethyl 4-(dimethylamino)-3-nitrobenzoate may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects . Safety precautions include avoiding release to the environment, wearing protective clothing, and seeking medical advice if exposed or concerned .

properties

IUPAC Name

ethyl 4-(dimethylamino)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-4-17-11(14)8-5-6-9(12(2)3)10(7-8)13(15)16/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHSGKIODKUQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(dimethylamino)-3-nitrobenzoate

CAS RN

40700-40-1
Record name ethyl 4-(dimethylamino)-3-nitrobenzoate
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